molecular formula C18H20N2OS B11164372 N-(pentan-2-yl)-10H-phenothiazine-10-carboxamide

N-(pentan-2-yl)-10H-phenothiazine-10-carboxamide

Cat. No.: B11164372
M. Wt: 312.4 g/mol
InChI Key: PYEPQMPXPJGBCD-UHFFFAOYSA-N
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Description

N-(pentan-2-yl)-10H-phenothiazine-10-carboxamide is a compound belonging to the phenothiazine class, which is known for its diverse applications in medicinal chemistry. Phenothiazines are heterocyclic compounds that have been widely studied for their pharmacological properties, particularly in the treatment of psychiatric disorders and as antipsychotic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(pentan-2-yl)-10H-phenothiazine-10-carboxamide typically involves the reaction of phenothiazine with pentan-2-ylamine and a carboxylating agent. The reaction is usually carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include phenothiazine, pentan-2-ylamine, and a carboxylating agent such as phosgene or carbon dioxide.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(pentan-2-yl)-10H-phenothiazine-10-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atom of the phenothiazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles such as amines and thiols are commonly used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amine derivatives.

    Substitution: Various substituted phenothiazine derivatives.

Scientific Research Applications

N-(pentan-2-yl)-10H-phenothiazine-10-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of other phenothiazine derivatives.

    Biology: Studied for its potential as a biochemical probe in cellular studies.

    Medicine: Investigated for its antipsychotic and anti-inflammatory properties.

    Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of N-(pentan-2-yl)-10H-phenothiazine-10-carboxamide involves its interaction with various molecular targets, including neurotransmitter receptors and enzymes. The compound is known to modulate the activity of dopamine receptors, which is crucial in its antipsychotic effects. Additionally, it can inhibit the activity of certain enzymes involved in inflammatory pathways, contributing to its anti-inflammatory properties.

Comparison with Similar Compounds

Similar Compounds

    Chlorpromazine: Another phenothiazine derivative used as an antipsychotic.

    Promethazine: A phenothiazine derivative with antihistamine properties.

    Thioridazine: Used as an antipsychotic with a similar structure to N-(pentan-2-yl)-10H-phenothiazine-10-carboxamide.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. Its pentan-2-yl group enhances its lipophilicity, potentially improving its ability to cross biological membranes and interact with target receptors more effectively.

Properties

Molecular Formula

C18H20N2OS

Molecular Weight

312.4 g/mol

IUPAC Name

N-pentan-2-ylphenothiazine-10-carboxamide

InChI

InChI=1S/C18H20N2OS/c1-3-8-13(2)19-18(21)20-14-9-4-6-11-16(14)22-17-12-7-5-10-15(17)20/h4-7,9-13H,3,8H2,1-2H3,(H,19,21)

InChI Key

PYEPQMPXPJGBCD-UHFFFAOYSA-N

Canonical SMILES

CCCC(C)NC(=O)N1C2=CC=CC=C2SC3=CC=CC=C31

Origin of Product

United States

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